N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
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Overview
Description
Compounds with the tert-butyl(dimethyl)silyl group are often used in organic synthesis. They are typically used as protecting groups for reactive sites in molecules during chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyl(dimethyl)silyl chloride, a common silylating agent . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, compounds with the tert-butyl(dimethyl)silyl group are typically non-polar and have low solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-11-13-12-29-19(21-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-10,12,24H,11H2,1-6H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZDGAKTURASGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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